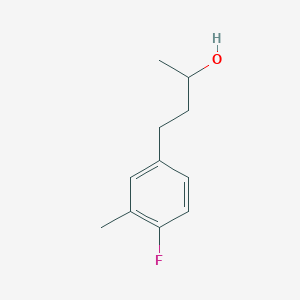

4-(4-Fluoro-3-methylphenyl)butan-2-ol

Description

4-(4-Fluoro-3-methylphenyl)butan-2-ol is a fluorinated secondary alcohol featuring a 4-fluoro-3-methylphenyl group attached to the second carbon of a butanol chain. These pyrimidine derivatives leverage the 4-(4-fluoro-3-methylphenyl) group to enhance pharmacological properties, such as lipophilicity and receptor binding, while varying substituents at the pyrimidine ring’s 6-position modulate bioactivity .

Properties

Molecular Formula |

C11H15FO |

|---|---|

Molecular Weight |

182.23 g/mol |

IUPAC Name |

4-(4-fluoro-3-methylphenyl)butan-2-ol |

InChI |

InChI=1S/C11H15FO/c1-8-7-10(4-3-9(2)13)5-6-11(8)12/h5-7,9,13H,3-4H2,1-2H3 |

InChI Key |

YTINFPVASSWVPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)CCC(C)O)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)butan-2-ol typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with a suitable Grignard reagent, followed by reduction. The reaction conditions often include:

Solvent: Anhydrous ether or tetrahydrofuran (THF)

Temperature: Low temperatures (0°C to -78°C) to control the reactivity of the Grignard reagent

Reagents: 4-fluoro-3-methylbenzaldehyde, Grignard reagent (e.g., ethylmagnesium bromide), and a reducing agent (e.g., lithium aluminum hydride)

Industrial Production Methods

Industrial production methods for 4-(4-Fluoro-3-methylphenyl)butan-2-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylphenyl)butan-2-ol undergoes various chemical reactions, including:

Oxidation: Conversion to the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Further reduction to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions at the benzylic position, often using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)

Major Products

Oxidation: 4-(4-Fluoro-3-methylphenyl)butan-2-one, 4-(4-Fluoro-3-methylphenyl)butanoic acid

Reduction: 4-(4-Fluoro-3-methylphenyl)butane

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)butan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular pathways.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)butan-2-ol involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological activity of 4-(4-fluoro-3-methylphenyl)butan-2-ol-containing derivatives is highly dependent on substituents at the pyrimidine’s 6-position. Below is a comparative analysis of key analogs from the series (2a–2i), alongside structurally related compounds from the evidence.

Anti-Inflammatory and Analgesic Activity of Pyrimidine Derivatives

The table below summarizes the biological performance of selected 1,6-dihydropyrimidin-2-ol derivatives, highlighting substituent-dependent trends:

Key Trends :

- Halogen Substitution : Chlorine (2g) and bromine (2b) at the 6-position enhance activity due to increased lipophilicity and van der Waals interactions with target enzymes (e.g., cyclooxygenase) .

- Electron-Withdrawing Groups : Nitro or chloro substituents improve activity by stabilizing charge-transfer complexes in enzyme active sites .

- Polar Substituents : Hydroxyl or methoxy groups reduce bioavailability and activity, likely due to decreased cell penetration .

Comparison with Non-Pyrimidine Analogs

- 4-Phenyl-3-buten-2-ol (): A fragrance ingredient regulated by IFRA due to sensitization risks. Unlike the pyrimidine derivatives, it lacks therapeutic activity but shares structural similarity in the phenyl-alcohol motif.

- ~280 g/mol for pyrimidine derivatives). Its lack of hydroxyl groups eliminates hydrogen-bonding capacity, rendering it pharmacologically inert .

- Its branched structure may hinder binding to flat enzyme active sites compared to linear pyrimidine derivatives .

Research Findings and Mechanistic Insights

- Optimal Substituent : Compound 2g (6-(4-chlorophenyl)) demonstrated the highest anti-inflammatory and analgesic activity, surpassing diclofenac in vivo. Chlorine’s balance of hydrophobicity and steric tolerance is critical for potency .

- Structure-Activity Relationship (SAR) : Bioactivity correlates with substituent electronegativity and size. Halogens > electron-withdrawing groups > electron-donating groups .

Biological Activity

4-(4-Fluoro-3-methylphenyl)butan-2-ol is a chemical compound with the molecular formula C₁₁H₁₅FO and a molecular weight of approximately 182.23 g/mol. Its structure features a butanol moiety linked to a substituted phenyl group, which includes both a fluoro and a methyl group on the aromatic ring. This unique substitution pattern significantly influences its chemical properties and biological activity, making it a compound of interest in medicinal chemistry.

The presence of the fluoro group in 4-(4-Fluoro-3-methylphenyl)butan-2-ol enhances its lipophilicity and may affect its interaction with biological targets. The methyl group can also influence the steric and electronic properties of the molecule, potentially impacting its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅FO |

| Molecular Weight | 182.23 g/mol |

| IUPAC Name | 4-(4-Fluoro-3-methylphenyl)butan-2-ol |

Biological Activity

Research into the biological activity of 4-(4-Fluoro-3-methylphenyl)butan-2-ol is still emerging, but preliminary studies suggest potential applications in various fields, particularly in pharmacology.

Interaction Studies

Interaction studies are crucial for understanding how this compound behaves in biological systems. Initial findings indicate that it may interact with certain enzymes and receptors, which could lead to potential therapeutic applications. For instance, compounds with similar structures have been shown to exhibit significant cytotoxicity against various cancer cell lines.

Case Studies and Research Findings

-

Cytotoxicity Against Cancer Cell Lines :

- Similar compounds have demonstrated notable cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia). For example, derivatives with electron-withdrawing groups (EWGs) at the para position have shown IC50 values in the low micromolar range, indicating strong antiproliferative activity .

- Mechanism of Action :

-

Structure-Activity Relationship (SAR) :

- Studies focusing on the structure-activity relationship have indicated that the presence of specific substituents on the phenyl ring can significantly enhance biological activity. For instance, the combination of EWG and electron-donating groups (EDGs) can lead to improved potency against tumor cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.